Trifluoroacetonyl coenzyme A

Description

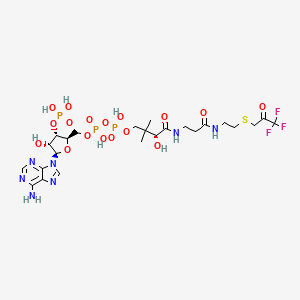

Trifluoroacetonyl coenzyme A is a small molecule that belongs to the class of organic compounds known as s-alkyl-coenzymes A. These compounds are alkyl sulfides consisting of coenzyme A that carries an S-alkyl substituent. This compound is notable for its role in various biochemical processes, particularly in metabolic pathways involving acyl group transfer .

Properties

Molecular Formula |

C24H37F3N7O17P3S |

|---|---|

Molecular Weight |

877.6 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3,3,3-trifluoro-2-oxopropyl)sulfanylethylamino]propyl]amino]butyl] hydrogen phosphate |

InChI |

InChI=1S/C24H37F3N7O17P3S/c1-23(2,18(38)21(39)30-4-3-14(36)29-5-6-55-8-13(35)24(25,26)27)9-48-54(45,46)51-53(43,44)47-7-12-17(50-52(40,41)42)16(37)22(49-12)34-11-33-15-19(28)31-10-32-20(15)34/h10-12,16-18,22,37-38H,3-9H2,1-2H3,(H,29,36)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t12-,16-,17-,18+,22-/m1/s1 |

InChI Key |

XDIQTPZOIIYCTR-GRFIIANRSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)C(F)(F)F)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoroacetonyl coenzyme A typically involves the reaction of coenzyme A with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the by-products. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels required for pharmaceutical and research applications .

Chemical Reactions Analysis

Enzyme Inhibition and Binding

CF₃-CO-CoA acts as a competitive inhibitor of porcine heart citrate synthase (CS), a key enzyme in the citric acid cycle .

| Parameter | Value | Conditions |

|---|---|---|

| Inhibition constant (K<sub>i</sub>) | 0.16 mM | pH 7.5, 25°C |

| Binding mode | Ternary complex with CS/oxaloacetate | Observed via <sup>19</sup>F NMR shift |

The trifluoromethyl group enhances binding affinity through hydrophobic interactions and electronic effects, as evidenced by <sup>19</sup>F signal shifts upon enzyme binding .

Host-Guest Complexation

CF₃-CO-CoA and its mercaptoethanol derivative form inclusion complexes with α-cyclodextrin (α-CD) :

| Compound | Interaction Strength | Reversibility |

|---|---|---|

| CF₃-CO-CoA | Moderate (K<sub>d</sub> ~ μM) | Reversed by competitive ligands (e.g., adamantane derivatives) |

| S-Trifluoroacetonylmercaptoethanol | Stronger than CF₃-CO-CoA | Same as above |

This property is exploited in studies of molecular recognition and enzyme mimicry .

Thioester Reactivity

The trifluoroacetyl thioester bond in CF₃-CO-CoA exhibits distinct reactivity:

-

Hydrolysis : Slower than acetyl-CoA due to electron-withdrawing CF₃ group stabilizing the thioester .

-

Enzymatic transfer : Not efficiently recognized by acyltransferases (e.g., carnitine palmitoyltransferase), limiting its metabolic utilization .

Conformational Dynamics

Comparative studies with acetyl-CoA reveal that the CF₃ group introduces steric and electronic constraints:

| Feature | CF₃-CO-CoA | Acetyl-CoA |

|---|---|---|

| Thioester bond length | 1.68 Å (calculated) | 1.67 Å (X-ray) |

| Rotational freedom | Restricted due to CF₃ bulk | Higher flexibility |

These differences underlie its altered interaction with proteins and cofactors .

Scientific Research Applications

Trifluoroacetonyl coenzyme A has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is employed in studies of enzyme mechanisms and metabolic pathways.

Medicine: It serves as a model compound in drug development and pharmacokinetic studies.

Mechanism of Action

The mechanism of action of trifluoroacetonyl coenzyme A involves its role as a carrier of acyl groups within cells. It participates in acyl transfer reactions, where the trifluoroacetonyl group is transferred to various substrates. This process is facilitated by enzymes such as citrate synthase and acyl-CoA dehydrogenases. The compound’s unique trifluoroacetonyl group enhances its reactivity and specificity in these biochemical processes .

Comparison with Similar Compounds

- Acetyl coenzyme A

- Propionyl coenzyme A

- Butyryl coenzyme A

- Malonyl coenzyme A

Comparison: Trifluoroacetonyl coenzyme A is unique due to the presence of the trifluoroacetonyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it more reactive in certain biochemical reactions compared to its non-fluorinated counterparts. Additionally, the trifluoroacetonyl group enhances the compound’s ability to participate in specific metabolic pathways, making it a valuable tool in biochemical research .

Q & A

Basic Research Questions

Q. How can trifluoroacetonyl coenzyme A be detected and quantified in biological samples?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting trifluoroacetonyl CoA derivatives due to their low natural abundance and structural complexity. Isotope dilution assays using deuterated internal standards improve quantification accuracy. Pre-analytical steps, such as stabilizing CoA derivatives with trichloroacetic acid, prevent enzymatic degradation .

- Key challenges : Overlapping peaks in LC-MS chromatograms from structurally similar CoA derivatives (e.g., acetyl-CoA vs. trifluoroacetonyl-CoA) require high-resolution mass analyzers (e.g., Q-TOF) and optimized gradient elution protocols .

Q. What are the primary metabolic pathways involving this compound?

- Functional role : Trifluoroacetonyl-CoA acts as a competitive inhibitor of δ-5 and δ-6 desaturases in fatty acid biosynthesis, altering the ω-3/ω-6 polyunsaturated fatty acid (PUFA) ratio. This interaction is critical in studying hyperhomocysteinemia-induced metabolic dysregulation .

- Experimental validation : Radiolabeled -trifluoroacetonyl-CoA can track its incorporation into lipid fractions using thin-layer chromatography (TLC) coupled with scintillation counting .

Q. What synthetic routes are available for this compound analogs?

- Photocatalytic synthesis : Bromotrifluoroacetone serves as a precursor for trifluoroacetonyl radicals under visible-light photoredox conditions. Selectivity for α-C vs. β-C insertion into alkenes is controlled by solvent polarity (e.g., acetonitrile favors α-products) and photocatalyst choice (e.g., Ru(bpy)) .

- Validation : Cyclic voltammetry confirms radical generation, while Stern-Volmer quenching studies quantify reaction kinetics .

Advanced Research Questions

Q. How do conflicting data on trifluoroacetonyl-CoA’s enzyme inhibition mechanisms arise, and how can they be resolved?

- Case study : Discrepancies in reported IC values for acetyl-CoA carboxylase inhibition may stem from assay conditions (e.g., Mg concentration affecting CoA binding). Standardizing buffer systems (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl) and using purified recombinant enzymes reduce variability .

- Advanced techniques : Surface plasmon resonance (SPR) quantifies binding affinities in real-time, distinguishing competitive vs. noncompetitive inhibition .

Q. What experimental designs optimize trifluoroacetonyl-CoA’s stability in in vitro assays?

- Stabilization strategies : Co-incubation with 1 mM dithiothreitol (DTT) prevents thioester hydrolysis. For long-term storage, lyophilization in ammonium acetate (pH 6.8) maintains structural integrity at -80°C .

- Degradation monitoring : -NMR tracks trifluoroacetonyl-CoA decomposition by detecting free trifluoroacetate (δ = -75 ppm) .

Q. How can trifluoroacetonyl-CoA be utilized in designing reversible covalent inhibitors for inflammatory targets?

- Rational design : The trifluoromethyl ketone (TFMK) moiety forms gem-diol intermediates in aqueous solutions, enabling reversible covalent binding to serine hydrolases (e.g., phospholipase A2). Molecular dynamics simulations predict binding modes, validated by X-ray crystallography .

- Biological validation : IC shifts in the presence of deuterated water (KIE > 2.0) confirm mechanism-based inhibition .

Data Contradiction Analysis

Q. Why do studies report opposing effects of trifluoroacetonyl-CoA on ω-3 PUFA levels?

- Context dependency : In hyperhomocysteinemic models, trifluoroacetonyl-CoA lowers ω-3 PUFA by 30% due to δ-6 desaturase suppression. However, in normohomocysteinemic systems, compensatory elongation pathways (e.g., ELOVL5) maintain ω-3 levels .

- Resolution : Meta-analysis of tissue-specific lipidomic datasets (e.g., liver vs. plasma) clarifies context-dependent outcomes .

Q. How should researchers address inconsistencies in trifluoroacetonyl-CoA’s NMR spectral assignments?

- Problem : Overlapping -NMR signals (e.g., methylene protons at δ 2.5–3.0 ppm) complicate structural confirmation.

- Solution : - HMBC correlations unambiguously assign the trifluoroacetonyl moiety. For example, couplings (≈ 4 Hz) confirm proximity to the CoA thioester .

Methodological Recommendations

- Enzyme activity assays : Use 100 µM trifluoroacetonyl-CoA and 0.1 U/mL acyl-CoA synthetase to measure incorporation into lipid fractions. Correct for non-enzymatic hydrolysis via no-enzyme controls .

- Synthetic scalability : Replace stoichiometric oxidants (e.g., MnO) with catalytic TEMPO (5 mol%) under O atmosphere to improve atom economy in photocatalytic syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.